羰基(五甲基环戊二烯基)铑(I),99%(99.9%-Rh)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

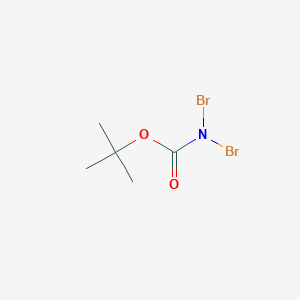

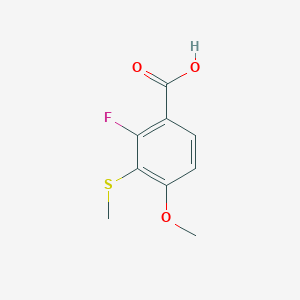

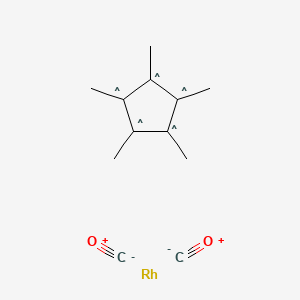

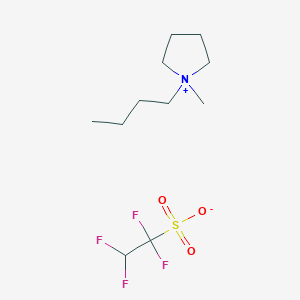

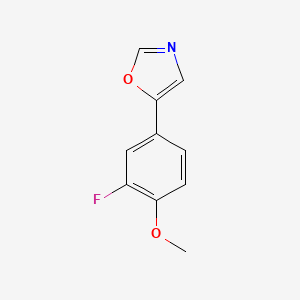

Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I), 99% (99.9%-Rh) is a rhodium catalyst . It has an empirical formula of C12H15O2Rh and a molecular weight of 294.15 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I), 99% (99.9%-Rh) is represented by the SMILES string [Rh]. [C-]# [O+]. [C-]# [O+].C [C]1 [C] © [C] © [C] © [C]1C .Chemical Reactions Analysis

Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I), 99% (99.9%-Rh) is used as a catalyst for dehydrogenative germylation of olefins and cyclotrimerization of acetylenes .Physical and Chemical Properties Analysis

Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I), 99% (99.9%-Rh) is a solid substance with a melting point of 85-87 °C . It should be stored at a temperature of -20°C .科学研究应用

催化

羰基(五甲基环戊二烯基)铑(I) 及相关铑配合物因其催化特性而被广泛研究。这些配合物参与广泛的催化反应,包括新化合物的合成、烯烃的加氢甲酰化和 C-H 键的活化。值得注意的是,这些铑配合物已被证明能够促进高效且选择性的催化过程,有助于推进可持续化学实践。例如,最近的研究集中在开发 C-C 和 C-杂原子键形成的新策略,其特点是在 RhCp* 催化的 C-H 转化中表现出新颖的反应模式。这些进步突出了该配合物在实现精确化学转化中的作用,这对于开发新材料和药物至关重要 (Medici 等,2021; Govender 等,2017; Kuhl 等,2014)。

安全和危害

作用机制

Target of Action

Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I) is primarily used as a catalyst in chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products.

Mode of Action

As a catalyst, Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I) interacts with its targets by lowering the activation energy of the reaction, thereby accelerating the rate of the reaction . It does this without being consumed in the reaction, meaning it can be used repeatedly in a catalytic cycle.

Biochemical Pathways

The specific biochemical pathways affected by Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I) depend on the reaction it is catalyzing. For example, it has been used in the dehydrogenative germylation of olefins and the cyclotrimerization of acetylenes . In these reactions, it facilitates the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules.

Pharmacokinetics

Its physical properties, such as its solid form and storage temperature of -20°c , can impact its stability and reactivity.

Result of Action

The result of Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I)'s action is the facilitation of chemical reactions, leading to the efficient production of desired products. As a catalyst, it can significantly increase the rate of these reactions, making it a valuable tool in synthetic chemistry .

属性

InChI |

InChI=1S/C10H15.2CO.Rh/c1-6-7(2)9(4)10(5)8(6)3;2*1-2;/h1-5H3;;; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEZSLNXJZXKGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C]1[C]([C]([C]([C]1C)C)C)C.[C-]#[O+].[C-]#[O+].[Rh] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15O2Rh |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(1-Hydroxy-1-methyl-ethyl)-phenyl]-carbamic acid t-butyl ester](/img/structure/B6315833.png)